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Compound of Interest

2-(2-Chloropyridin-4-YL )acetic
Compound Name: o
aci

Cat. No. 81292638

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a guide to the spectroscopic characterization of 2-(2-Chloropyridin-4-
YL)acetic acid. While experimental nuclear magnetic resonance (NMR) and mass
spectrometry (MS) data for this specific compound are not widely available in public databases,
this note offers predicted data for a closely related structure and outlines standardized
protocols for acquiring experimental data. The provided methodologies and workflows are
intended to assist researchers in the identification, characterization, and quality control of this
and similar pyridine-containing compounds, which are of interest in medicinal chemistry and
materials science.

Compound Identification
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Property Value Source

2-(2-Chloropyridin-4-yl)acetic
Chemical Name ( Py yl)

acid
CAS Number 887580-55-4 [1]
Molecular Formula C7HeCINO2 [1]
Molecular Weight 171.58 g/mol [1]
Melting Point 140-145 °C

Predicted Spectroscopic Data

Experimental spectra for 2-(2-Chloropyridin-4-YL)acetic acid are not readily available.
However, predicted data for the structurally similar compound, 2-(2,6-dichloropyridin-4-yl)acetic
acid, can provide an estimate of expected spectral features.[2] The following tables summarize
predicted NMR data, which were generated using computational algorithms.[2]

Note: These predictions are for 2-(2,6-dichloropyridin-4-yl)acetic acid and should be used as a
reference only. Actual experimental values for 2-(2-Chloropyridin-4-YL)acetic acid may differ.

Table 2: Predicted *H NMR Data (500 MHz, CDCIs) for 2-(2,6-dichloropyridin-4-yl)acetic acid[2]

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~7.35 S 2H Pyridine H-3, H-5

~3.70 S 2H -CH2-

~11.5 (broad) s 1H -COOH

Table 3: Predicted 13C NMR Data (125 MHz, CDCIs) for 2-(2,6-dichloropyridin-4-yl)acetic acid[2]
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Chemical Shift (ppm) Assignment
~175 C=0 (acid)

~152 Pyridine C-2, C-6
~148 Pyridine C-4
~122 Pyridine C-3, C-5
~40 -CH2-

Experimental Protocols

The following are generalized protocols for obtaining NMR and mass spectrometry data for
small organic molecules like 2-(2-Chloropyridin-4-YL)acetic acid. These are based on
standard laboratory practices.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation and confirmation.

Materials:

2-(2-Chloropyridin-4-YL)acetic acid (5-10 mg)

Deuterated solvent (e.g., Chloroform-d (CDCIz), DMSO-de)

NMR tube

Internal standard (e.g., Tetramethylsilane, TMS)

NMR Spectrometer (e.g., 500 MHz)

Protocol:

o Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in
approximately 0.7 mL of a suitable deuterated solvent in a clean, dry vial.

e Transfer: Transfer the solution to an NMR tube.
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Internal Standard: Add a small amount of TMS as an internal standard for chemical shift
referencing (0 ppm).

Acquisition: Place the NMR tube in the spectrometer. Acquire *H and 3C NMR spectra
according to the instrument's standard operating procedures.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction.

Analysis: Integrate the peaks in the *H NMR spectrum and assign the chemical shifts for
both *H and 13C spectra to the corresponding atoms in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

2-(2-Chloropyridin-4-YL)acetic acid
Volatile organic solvent (e.g., Methanol, Acetonitrile)

Mass Spectrometer (e.g., with Electron lonization (EI) or Electrospray lonization (ESI)
source)

Protocol:

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent.

Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's
instructions.

Sample Introduction: Introduce the sample into the ion source. For El, the sample is typically
heated to induce vaporization, while for ESI, the sample solution is infused directly.

lonization and Analysis: The sample is ionized, and the resulting ions are separated based
on their mass-to-charge ratio (m/z) by the mass analyzer.
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» Data Acquisition: Record the mass spectrum, which is a plot of ion intensity versus m/z.

e Analysis: Identify the molecular ion peak ([M]* or [M+H]*) to confirm the molecular weight of
the compound. Analyze the fragmentation pattern to gain further structural information.

Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the synthesis and spectroscopic
analysis of a target compound.

Synthesis and Purification Workflow

Chemical Synthesis |—>| Crude Product |—>

Purification
(e.g., Recrystallization, Chromatography)

Starting Materials Reagents, Solvent, Heat

Pure Compound

Click to download full resolution via product page

Caption: A typical workflow for chemical synthesis and purification.
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Spectroscopic Analysis Workflow
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Caption: Workflow for spectroscopic analysis of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 2-(2-chloropyridin-4-yl)acetic acid,(CAS# 887580-55-4)|Sinfoo BIOCHEM
[sinfoobiotech.com]

e 2. benchchem.com [benchchem.com]

» To cite this document: BenchChem. [Application Note: Spectroscopic Characterization of 2-
(2-Chloropyridin-4-YL)acetic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1292638#nmr-and-mass-spectrometry-data-for-2-2-
chloropyridin-4-yl-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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